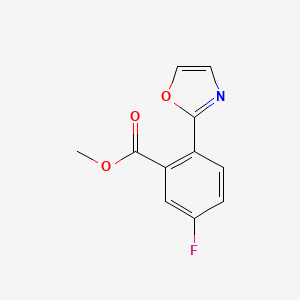
Methyl 5-fluoro-2-(oxazol-2-yl)benzoate
Description
Methyl 5-fluoro-2-(oxazol-2-yl)benzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with a fluorine atom at the 5-position and an oxazole heterocycle at the 2-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for modulation of physicochemical properties and biological activity .
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-(1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-6-7(12)2-3-8(9)10-13-4-5-16-10/h2-6H,1H3 |
Clé InChI |
SNQAQKDWFFYFRE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)F)C2=NC=CO2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(oxazol-2-yl)benzoate typically involves the formation of the oxazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and reagents. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the ester group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-(oxazol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Medicine: Due to its unique structure, it is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-(oxazol-2-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity .
Comparaison Avec Des Composés Similaires
Structural Analogues with Substituted Benzoate Scaffolds
The following table summarizes key structural and physicochemical differences between Methyl 5-fluoro-2-(oxazol-2-yl)benzoate and related compounds:
Functional Group Impact on Properties
- Oxazole vs. Trifluoromethyl (CF₃): The oxazole group in this compound provides a heteroaromatic system capable of hydrogen bonding, which may enhance target binding in biological systems. In contrast, the CF₃ group in Methyl 5-fluoro-2-(trifluoromethyl)benzoate increases lipophilicity and metabolic resistance but lacks hydrogen-bonding capacity .
- Fluorine vs.
- Hydroxyl vs. Ester Groups: Polar hydroxyl groups in dihydroxy-methyl benzoates (e.g., Compound 5 in ) enhance water solubility but reduce bioavailability compared to esterified derivatives like this compound .
Research Findings and Trends
- Synthetic Accessibility: this compound can be synthesized via palladium-catalyzed coupling reactions, similar to methods used for triazolo-oxazin benzoates (), though yields may vary with substituent complexity .
- Toxicity Considerations: Alkyl benzoates like methyl and ethyl variants exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but fluorinated derivatives require further study for long-term effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


